molecular formula C15H12N2S2 B7883607 4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione CAS No. 38187-11-0

4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione

Cat. No.: B7883607
CAS No.: 38187-11-0
M. Wt: 284.4 g/mol
InChI Key: CNKXINZFGAOICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of thiourea with α-bromoacetophenone derivatives under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: Reduction of the thione group can yield the corresponding thiol.

    Substitution: The amino group can undergo various substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: N-substituted thiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and amino group are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-phenyl-1,3-thiazole-2(3H)-thione: Lacks one phenyl group compared to the target compound.

    2-Amino-4-phenylthiazole: Different substitution pattern on the thiazole ring.

    Benzothiazole derivatives: Contain a benzene ring fused to the thiazole ring.

Uniqueness

4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct properties compared to other thiazole derivatives.

Properties

IUPAC Name

4-amino-3,5-diphenyl-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S2/c16-14-13(11-7-3-1-4-8-11)19-15(18)17(14)12-9-5-2-6-10-12/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKXINZFGAOICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=S)S2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271067
Record name 4-Amino-3,5-diphenyl-2(3H)-thiazolethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38187-11-0
Record name 4-Amino-3,5-diphenyl-2(3H)-thiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38187-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3,5-diphenyl-2(3H)-thiazolethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.